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Compound of Interest

Compound Name: N-(3-Bromopropyl)phthalimide

Cat. No.: B167275

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N-(3-
Bromopropyl)phthalimide (CAS No: 5460-29-7), a key intermediate in organic synthesis. The
document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, offering valuable insights for its characterization and application in
research and drug development.

Chemical Structure and Properties

e |[UPAC Name: 2-(3-bromopropyl)isoindole-1,3-dione

Molecular Formula: C11H10BrNO2[1][2][3][4]

Molecular Weight: 268.11 g/mol [3]

Appearance: White to light beige crystalline powder or crystals.[2]

Melting Point: 72-74 °C[3]

Spectral Data

The following sections present the key spectral data for N-(3-Bromopropyl)phthalimide,
crucial for its structural elucidation and purity assessment.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound.

The *H NMR spectrum provides information about the number of different types of protons and
their neighboring environments.

Table 1: *H NMR Chemical Shifts for N-(3-Bromopropyl)phthalimide

Chemical Shift . . .
Multiplicity Integration Assignment Solvent
(3) ppm
Aromatic (H-4,
7.862 m 2H DMSO-de
H-7)
Aromatic (H-5,
7.842 m 2H DMSO-ds
H-6)
3.712 t 2H N-CHz- DMSO-ds
3.569 t 2H -CH2-Br DMSO-ds
2.160 p 2H -CH2-CH2-CH:- DMSO-de

Data sourced from ChemicalBook.[1]

The 13C NMR spectrum provides information about the different carbon environments in the

molecule.

Table 2: 13C NMR Chemical Shifts for N-(3-Bromopropyl)phthalimide
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Chemical Shift (6) ppm Assignment Solvent
168.18 Carbonyl (C=0) CDCls
134.04 Aromatic (C-4, C-7) CDClIs
132.02 Aromatic (C-3a, C-7a) CDCls
123.29 Aromatic (C-5, C-6) CDCls
36.72 N-CHz- CDClIs
31.65 -CH2-Br CDCls
29.83 -CH2-CH2-CH2- CDCls

Data sourced from ChemicalBook.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic absorption of infrared radiation. While a detailed peak list is not readily available
from the search results, the expected characteristic absorption bands for N-(3-
Bromopropyl)phthalimide are listed below. The spectrum is typically acquired using a KBr
pellet.[2][5]

Table 3: Characteristic IR Absorption Bands for N-(3-Bromopropyl)phthalimide
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Wavenumber (cm~?)

Functional Group Vibration

~3050

Aromatic C-H stretch

~2950

Aliphatic C-H stretch

~1770 and ~1715

Asymmetric and symmetric C=0 stretching
(imide)

~1600 Aromatic C=C stretch

~1400 C-N stretch

~720 C-Br stretch

720 Ortho-disubstituted benzene C-H out-of-plane

bending

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

The mass spectrum of N-(3-Bromopropyl)phthalimide shows the molecular ion peak and

various fragment ions, which are useful for confirming the molecular weight and aspects of the

structure.

Table 4: Key Mass Spectrometry Data for N-(3-Bromopropyl)phthalimide

m/z Interpretation
[M]* and [M+2]* molecular ions (due to 7°Br and
267/269 _
81Br isotopes)
188 [M - Br]*
160 Phthalimide fragment
76 Benzene fragment

Experimental Protocols
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The following sections outline the generalized experimental procedures for acquiring the
spectral data presented above.

NMR Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra for structural elucidation.
Methodology:

o Sample Preparation: A sample of N-(3-Bromopropyl)phthalimide (approximately 5-10 mg
for tH NMR and 20-50 mg for 13C NMR) is dissolved in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., CDCIs or DMSO-ds) in a standard 5 mm NMR tube. A small amount
of tetramethylsilane (TMS) is added as an internal standard (& 0.00 ppm).

 Instrument Setup: The NMR spectra are recorded on a spectrometer, for instance, a 400
MHz instrument.[2] The instrument is tuned and the magnetic field is shimmed to achieve
optimal resolution and line shape.

e 1H NMR Acquisition: A standard one-pulse sequence is used to acquire the *H NMR
spectrum. Key acquisition parameters include a spectral width of approximately 16 ppm, a
sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of
1-5 seconds.

e 13C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the 13C
NMR spectrum, which results in a spectrum with single lines for each unique carbon atom. A
wider spectral width (e.g., 250 ppm) is used. Due to the lower natural abundance and
smaller gyromagnetic ratio of 13C, a larger number of scans and a longer acquisition time are
required compared to *H NMR.

o Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to
obtain the frequency-domain spectra. The spectra are then phase-corrected, and the
baseline is corrected. The chemical shifts are referenced to the internal standard (TMS). For
'H NMR spectra, the signals are integrated to determine the relative number of protons.

IR Spectroscopy

Objective: To identify the functional groups present in N-(3-Bromopropyl)phthalimide.
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Methodology (KBr Pellet Method):

o Sample Preparation: A small amount of N-(3-Bromopropyl)phthalimide (1-2 mg) is finely
ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an
agate mortar and pestle. The mixture should be homogenous.

» Pellet Formation: The ground mixture is transferred to a pellet die and pressed under high
pressure (several tons) using a hydraulic press to form a thin, transparent pellet.

e Spectrum Acquisition: A background spectrum of a pure KBr pellet is first recorded. Then, the
sample pellet is placed in the sample holder of an FTIR spectrometer.

» Data Collection: The IR spectrum is recorded over a typical range of 4000-400 cm~1. The
final spectrum is presented as transmittance or absorbance versus wavenumber (cm™1).

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of N-(3-
Bromopropyl)phthalimide.

Methodology (Electron lonization - EI):

o Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC/MS).
The sample is vaporized in the ion source.

e lonization: In the ion source, the vaporized molecules are bombarded with a high-energy
electron beam (typically 70 eV), causing the ejection of an electron and the formation of a
molecular ion (M*).

o Fragmentation: The high energy of the molecular ions causes them to fragment into smaller,
charged species. The fragmentation pattern is characteristic of the molecule's structure.[6]

e Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-
flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

o Detection: The separated ions are detected, and their abundance is recorded as a function of
their m/z ratio, generating the mass spectrum.
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Data Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the spectral data to
confirm the structure of N-(3-Bromopropyl)phthalimide.
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Figure 1: Spectral Data Interpretation Workflow for N-(3-Bromopropyl)phthalimide

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectral Analysis of N-(3-Bromopropyl)phthalimide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b167275#n-3-bromopropyl-phthalimide-spectral-data-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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